molecular formula C8H10ClNO2S B2576562 N-[(3-methylphenyl)methyl]sulfamoyl chloride CAS No. 2228661-96-7

N-[(3-methylphenyl)methyl]sulfamoyl chloride

Cat. No.: B2576562
CAS No.: 2228661-96-7
M. Wt: 219.68
InChI Key: QRNBTRISLIXZHH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[(3-methylphenyl)methyl]sulfamoyl chloride typically involves the reaction of 3-methylbenzylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Chemical Reactions Analysis

N-[(3-methylphenyl)methyl]sulfamoyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

N-[(3-methylphenyl)methyl]sulfamoyl chloride has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamide derivatives.

    Biology: The compound is utilized in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into sulfonamide derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: This compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-methylphenyl)methyl]sulfamoyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfamoyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are crucial in the synthesis of various biologically active compounds. The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications .

Comparison with Similar Compounds

N-[(3-methylphenyl)methyl]sulfamoyl chloride can be compared with other sulfonyl chloride compounds, such as:

This compound is unique due to the presence of the 3-methylphenylmethyl group, which can influence its reactivity and the properties of the resulting derivatives.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]sulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-7-3-2-4-8(5-7)6-10-13(9,11)12/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNBTRISLIXZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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